[(2S,3S)-3-Hydroxyoxan-2-yl]acetaldehyde
Description
[(2S,3S)-3-Hydroxyoxan-2-yl]acetaldehyde is a chiral aldehyde derivative featuring a tetrahydrofuran (oxan) ring with a hydroxyl group at the 3-position and an acetaldehyde moiety at the 2-position. Its stereochemistry (2S,3S) confers unique reactivity and physicochemical properties, distinguishing it from simpler aldehydes like acetaldehyde (CH₃CHO) .
Properties
CAS No. |
90177-60-9 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2-[(2S,3S)-3-hydroxyoxan-2-yl]acetaldehyde |
InChI |
InChI=1S/C7H12O3/c8-4-3-7-6(9)2-1-5-10-7/h4,6-7,9H,1-3,5H2/t6-,7-/m0/s1 |
InChI Key |
VGFQZABUROOJIM-BQBZGAKWSA-N |
Isomeric SMILES |
C1C[C@@H]([C@@H](OC1)CC=O)O |
Canonical SMILES |
C1CC(C(OC1)CC=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3S)-3-Hydroxyoxan-2-yl]acetaldehyde can be achieved through several methods. One common approach involves the oxidation of primary alcohols using reagents such as dimethyl sulfoxide (DMSO) in the presence of an activating agent like oxalyl chloride . Another method includes the ozonization of alkenes followed by oxidative cleavage of the resulting 1,2-diols .
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes using engineered microorganisms. These microorganisms are designed to produce the desired stereoisomer with high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
[(2S,3S)-3-Hydroxyoxan-2-yl]acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acid chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
[(2S,3S)-3-Hydroxyoxan-2-yl]acetaldehyde has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is explored for its potential in drug synthesis and development.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [(2S,3S)-3-Hydroxyoxan-2-yl]acetaldehyde involves its interaction with specific enzymes and molecular targets. For example, in biocatalytic processes, the compound can act as a substrate for enzymes like alcohol dehydrogenases, which catalyze its conversion to other products. The pathways involved often include redox reactions and the formation of intermediate complexes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physical Properties
The compound is compared to acetaldehyde, furfural, and glyceraldehyde to highlight structural and functional differences:
Chemical Reactivity
- Aldehyde Reactivity : Like acetaldehyde, the compound undergoes nucleophilic additions (e.g., Grignard reactions) and oxidations. However, the oxan ring’s steric bulk may slow reactions compared to linear aldehydes .
- Photochemical Behavior : Unlike acetaldehyde, which photodegrades to vinyl alcohol , the oxan ring may alter UV stability and reaction pathways.
Research Findings and Industrial Relevance
- Sensory Impact : While acetaldehyde affects wine aroma thresholds , the target compound’s stereochemistry could modulate interactions with olfactory receptors, suggesting niche applications in flavor chemistry.
- Pharmaceutical Potential: Derivatives like 2-((2S,3S,4R,5R)-5-((S)-3-amino-2-hydroxyprop-1-yl)-4-methoxy-3-(phenylsulfonylmethyl)tetrahydrofuran-2-yl)acetaldehyde highlight its role in synthesizing bioactive molecules .
- Environmental Impact : Unlike acetaldehyde, which contributes to air pollution , the compound’s lower volatility may reduce atmospheric release.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
